molecular formula C21H47N2O5P B12683458 N-(3-(Dimethylamino)propyl)palmitamide phosphate CAS No. 83721-44-2

N-(3-(Dimethylamino)propyl)palmitamide phosphate

Cat. No.: B12683458
CAS No.: 83721-44-2
M. Wt: 438.6 g/mol
InChI Key: LYLHCMPPGKXRFJ-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)palmitamide phosphate: is an organic compound that belongs to the class of amides. It is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and personal care products. The compound’s structure includes a long hydrophobic palmitamide chain and a hydrophilic dimethylamino group, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)palmitamide phosphate typically involves the reaction of palmitic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)propyl)palmitamide phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-(Dimethylamino)propyl)palmitamide phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)palmitamide phosphate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms. The dimethylamino group may also interact with specific molecular targets, modulating their activity and function .

Comparison with Similar Compounds

  • N-(3-(Dimethylamino)propyl)methacrylamide
  • N-(3-(Dimethylamino)propyl)hexadecanamide
  • Dimethylaminopropyl palmitamide

Comparison: N-(3-(Dimethylamino)propyl)palmitamide phosphate is unique due to its phosphate group, which enhances its solubility and reactivity compared to similar compounds. The presence of the phosphate group also allows for additional interactions with biological molecules, making it more versatile in various applications .

Properties

CAS No.

83721-44-2

Molecular Formula

C21H47N2O5P

Molecular Weight

438.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]hexadecanamide;phosphoric acid

InChI

InChI=1S/C21H44N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;1-5(2,3)4/h4-20H2,1-3H3,(H,22,24);(H3,1,2,3,4)

InChI Key

LYLHCMPPGKXRFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O

Origin of Product

United States

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